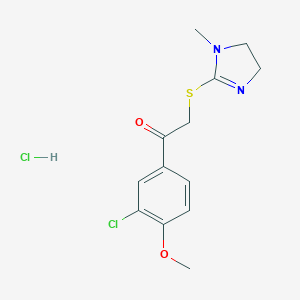
Acetophenone, 3'-chloro-4'-methoxy-2-((1-methyl-2-imidazolin-2-yl)thio)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetophenone, 3'-chloro-4'-methoxy-2-((1-methyl-2-imidazolin-2-yl)thio)-, monohydrochloride is a chemical compound that has been widely used in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively. It has been found to have numerous biochemical and physiological effects that make it a valuable tool in laboratory experiments.
Mechanism of Action
The mechanism of action of Acetophenone, 3'-chloro-4'-methoxy-2-((1-methyl-2-imidazolin-2-yl)thio)-, monohydrochloride is not fully understood. However, it is believed to act as a nucleophile, attacking electrophilic centers in various organic compounds. It has also been found to have antioxidant properties, which may contribute to its biological activity.
Biochemical and Physiological Effects:
Acetophenone, 3'-chloro-4'-methoxy-2-((1-methyl-2-imidazolin-2-yl)thio)-, monohydrochloride has been found to have numerous biochemical and physiological effects. It has been shown to have antifungal and antibacterial activity, making it a valuable tool in the development of new antibiotics. It has also been found to have anti-inflammatory properties, which may make it useful in the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
Acetophenone, 3'-chloro-4'-methoxy-2-((1-methyl-2-imidazolin-2-yl)thio)-, monohydrochloride has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent that is readily available. It is also stable under normal laboratory conditions and can be stored for long periods without significant degradation. However, it also has some limitations. It is highly toxic and should be handled with care. Additionally, it may not be suitable for use in certain experiments due to its reactivity with certain compounds.
Future Directions
There are several future directions for the use of Acetophenone, 3'-chloro-4'-methoxy-2-((1-methyl-2-imidazolin-2-yl)thio)-, monohydrochloride in scientific research. One possible direction is the development of new synthetic methods for this compound. Another direction is the use of this compound in the development of new pharmaceuticals and agrochemicals. Additionally, the antioxidant properties of this compound may make it a valuable tool in the development of new therapies for various diseases.
Conclusion:
Acetophenone, 3'-chloro-4'-methoxy-2-((1-methyl-2-imidazolin-2-yl)thio)-, monohydrochloride is a valuable tool in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has numerous applications in the development of new drugs, agrochemicals, and analytical methods. Its antioxidant and anti-inflammatory properties make it a promising candidate for the development of new therapies for various diseases.
Synthesis Methods
Acetophenone, 3'-chloro-4'-methoxy-2-((1-methyl-2-imidazolin-2-yl)thio)-, monohydrochloride can be synthesized using various methods. One of the most common methods is the reaction between 3-chloro-4-methoxybenzaldehyde and 1-methyl-2-imidazoline-2-thione in the presence of hydrochloric acid. The resulting product is then purified using recrystallization.
Scientific Research Applications
Acetophenone, 3'-chloro-4'-methoxy-2-((1-methyl-2-imidazolin-2-yl)thio)-, monohydrochloride has been widely used in scientific research. It is commonly used as a reagent in the synthesis of various organic compounds. It has also been used as a starting material for the synthesis of pharmaceuticals and agrochemicals. Additionally, it has been used in the development of new analytical methods for the detection of various compounds.
properties
CAS RN |
160518-45-6 |
|---|---|
Molecular Formula |
C13H16Cl2N2O2S |
Molecular Weight |
335.2 g/mol |
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-2-[(1-methyl-4,5-dihydroimidazol-2-yl)sulfanyl]ethanone;hydrochloride |
InChI |
InChI=1S/C13H15ClN2O2S.ClH/c1-16-6-5-15-13(16)19-8-11(17)9-3-4-12(18-2)10(14)7-9;/h3-4,7H,5-6,8H2,1-2H3;1H |
InChI Key |
GNUDFRVIXZRNBY-UHFFFAOYSA-N |
SMILES |
CN1CCN=C1SCC(=O)C2=CC(=C(C=C2)OC)Cl.Cl |
Canonical SMILES |
CN1CCN=C1SCC(=O)C2=CC(=C(C=C2)OC)Cl.Cl |
Other CAS RN |
160518-45-6 |
synonyms |
1-(3-chloro-4-methoxy-phenyl)-2-[(1-methyl-4,5-dihydroimidazol-2-yl)su lfanyl]ethanone hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



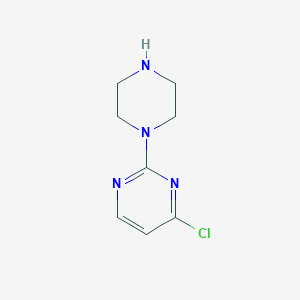

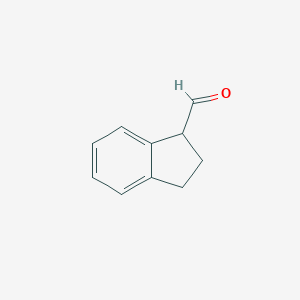

![2-Amino-4-[2-chloro-5-(trifluoromethyl)phenylamino]-1,3,5-triazine](/img/structure/B62517.png)

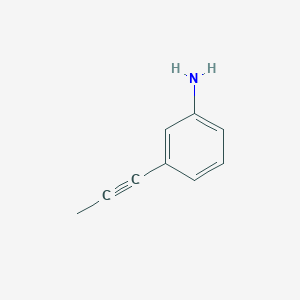
![[1(S)-Methyl-2(S),3-epoxypropyl]-carbamic acid tert-butyl ester](/img/structure/B62528.png)
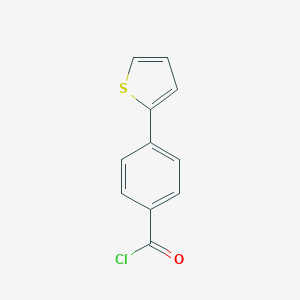
![3-Ethylisoxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B62535.png)
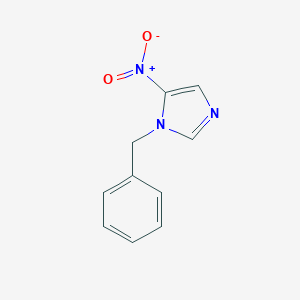
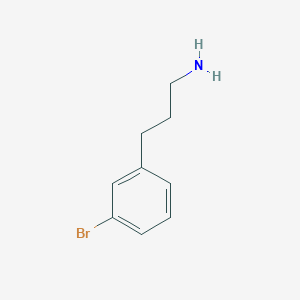
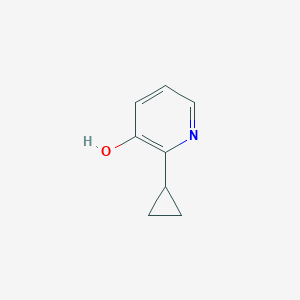
![1H-Furo[3,4-f]benzimidazole-5,7-dione](/img/structure/B62543.png)